2-Chloro-6-(1,1-difluoroethyl)pyridine

Description

IUPAC Nomenclature and Structural Representation

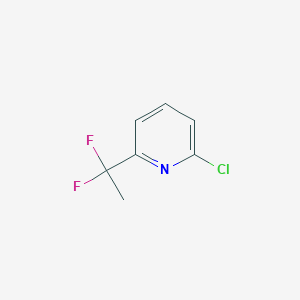

The systematic name for this compound, as per IUPAC guidelines, is 2-chloro-6-(1,1-difluoroethyl)pyridine . This nomenclature reflects the substitution pattern on the pyridine ring:

- A chlorine atom is attached to the second carbon (C2).

- A 1,1-difluoroethyl group (-CF$$2$$CH$$3$$) is bonded to the sixth carbon (C6).

The structural formula is represented as:

Cl

│

│

N◄─C1─C2─C3─C4─C5─C6─CF2CH3

The pyridine ring is numbered such that the nitrogen atom occupies position 1. The SMILES notation for this compound is CC(C1=CC=CC(Cl)=N1)(F)F , which encodes the connectivity and stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula C$$7$$H$$6$$ClF$$_2$$N indicates the compound comprises:

- 7 carbon atoms

- 6 hydrogen atoms

- 1 chlorine atom

- 2 fluorine atoms

- 1 nitrogen atom

Molecular Weight Calculations:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 7 | 12.01 | 84.07 |

| H | 6 | 1.008 | 6.048 |

| Cl | 1 | 35.45 | 35.45 |

| F | 2 | 19.00 | 38.00 |

| N | 1 | 14.01 | 14.01 |

| Total | 177.58 |

The exact monoisotopic mass, calculated using the most abundant isotopes, is 177.0157 g/mol . This value is critical for mass spectrometry-based identification.

CAS Registry Number and Uniqueness

The compound is uniquely identified by its CAS Registry Number: 2551120-23-9 . This identifier is globally recognized and ensures precise referencing in chemical databases, regulatory documents, and scientific literature. The CAS system distinguishes this compound from structurally similar substances, such as:

- 2-Chloro-4-(1,1-difluoroethyl)pyridine (CAS 1204295-63-5)

- 3-Chloro-2-(1,1-difluoroethyl)pyridine (CAS 1355066-99-7)

Alternative Chemical Identifiers

Additional identifiers facilitate cross-referencing across platforms:

| Identifier Type | Value | Source |

|---|---|---|

| SMILES | CC(C1=CC=CC(Cl)=N1)(F)F | PubChem, ChemSpider |

| MDL Number | MFCD32875225 | Supplier databases |

| Synonym | 6-Chloro-2-(1,1-difluoroethyl)pyridine | Commercial catalogs |

The European Community (EC) Number and PubChem CID are not yet assigned for this compound, reflecting its status as a specialty chemical primarily used in research and development.

Properties

IUPAC Name |

2-chloro-6-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTZINSHVFNMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1,1-difluoroethyl)pyridine typically involves the chlorination of 6-(1,1-difluoroethyl)pyridine. This can be achieved through the reaction of 6-(1,1-difluoroethyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl or vinyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of ethyl or vinyl derivatives of pyridine.

Scientific Research Applications

2-Chloro-6-(1,1-difluoroethyl)pyridine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands. It can be used to investigate the interaction of small molecules with biological targets.

Medicine: Potential use in the development of new therapeutic agents. Its derivatives may exhibit biological activity against various diseases.

Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1,1-difluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and difluoroethyl groups can influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor, modulator, or activator of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-(1,1-difluoroethyl)pyridine: Similar structure but with the difluoroethyl group at the fourth position.

2-Chloro-6-(1,1-difluoroethyl)quinoline: A quinoline derivative with similar substituents.

2-Chloro-6-(1,1-difluoroethyl)benzene: A benzene derivative with similar substituents.

Uniqueness

2-Chloro-6-(1,1-difluoroethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of substituents can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine and difluoroethyl groups can enhance its utility in various synthetic and research applications.

Biological Activity

2-Chloro-6-(1,1-difluoroethyl)pyridine is a compound of interest due to its potential biological activities and applications in various fields, including agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C7H6ClF2N

- Molecular Weight : 179.58 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a difluoroethyl group at specific positions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects through the following mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in pathways involving nitric oxide synthase, which is crucial for various physiological processes.

- Antimicrobial Activity : Some studies suggest that pyridine derivatives can possess antimicrobial properties, potentially targeting bacterial cell membranes or metabolic pathways .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various pyridine derivatives found that this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Toxicological Assessment

In toxicological evaluations, this compound was administered to rodents at varying doses. Results indicated moderate toxicity with observable effects on liver function at higher concentrations. Notably, the compound did not show significant mutagenic effects in standard assays .

Case Study 3: Enzyme Inhibition

Research into enzyme interactions revealed that related pyridine compounds could inhibit nitric oxide synthase activity. This suggests a potential pathway through which this compound might modulate physiological responses related to inflammation and vascular function .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-(1,1-difluoroethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Fluorinated pyridine derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For analogs like 2-chloro-6-(trifluoromethyl)pyridine, fluorinating agents (e.g., KF in DMSO) are used under controlled temperatures (60–80°C) to introduce fluorine groups . Optimize yields by adjusting catalyst loading (e.g., Ni catalysts for coupling) and solvent polarity. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate high-purity products .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Log P : Estimate using HPLC retention times or computational tools (e.g., EPI Suite™). Experimental log P for analogs ranges from 3.35–3.41 .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., analogs melt at 33–63°C) .

- Solubility : Use shake-flask methods in water and organic solvents. Pyridine derivatives often exhibit low aqueous solubility, necessitating DMSO for biological assays .

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer : Combine NMR (<sup>1</sup>H/<sup>19</sup>F) to confirm chloro and difluoroethyl substituents. For example, <sup>19</sup>F NMR of trifluoromethyl analogs shows distinct peaks at -60 to -70 ppm . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C7H6ClF2N: theoretical 190.02) .

Advanced Research Questions

Q. How can in vitro mutagenicity be assessed for this compound, and what conflicting data might arise?

- Methodological Answer : Use the Ames test (S. typhimurium strains TA98/TA100) with metabolic activation (rat liver S9 fraction). For analogs like nitrapyrin, weak mutagenicity was observed in TA100 with activation but not in TA1535 . Address contradictions by testing multiple strains and replicating with/without S8. Follow OECD Guideline 471 for standardized protocols .

Q. What experimental models are suitable for evaluating reproductive toxicity?

- Methodological Answer : Use pregnant Fischer 344 rats (oral dosing during gestation days 6–15). Monitor maternal liver histopathology (high-dose effects in nitrapyrin studies) and fetal malformations . For advanced endpoints, analyze placental transfer using LC-MS/MS to quantify metabolites like 6-chloropicolinic acid, a common metabolite in pyridine derivatives .

Q. How do metabolites influence environmental persistence, and what analytical methods track degradation?

- Methodological Answer : Metabolites (e.g., chloropicolinic acid) can persist in soil. Use <sup>14</sup>C-labeled compound in soil microcosms to track mineralization (CO2 release) and extract residues via SPE-HPLC. For nitrapyrin, >80% excreted as chloropicolinic acid in urine . Pair with qPCR to assess impacts on soil nitrifying bacteria .

Q. What computational strategies predict binding affinities to biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like cytochrome P450 or acetylcholinesterase. Use DFT calculations (B3LYP/6-311G**) to optimize geometry and electrostatic potentials. Compare with analogs showing inhibitory activity in thiazolo[5,4-b]pyridines . Validate with in vitro enzyme assays (IC50 measurements) .

Q. How can conflicting data on carcinogenic potential be resolved?

- Methodological Answer : Discrepancies arise from species-specific metabolism. For nitrapyrin, mice showed no tumorigenicity at 900 mg/kg, but in vitro mutagenicity suggests caution . Conduct 2-year bioassays in rodents (OECD 451) and compare with in vitro micronucleus tests. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.